Barbital-d5

Description

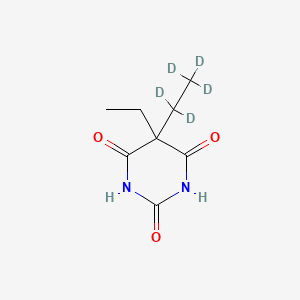

The exact mass of the compound 5-Ethyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione is 189.11617598 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Barbital-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Barbital-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-(1,1,2,2,2-pentadeuterioethyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)/i1D3,3D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOAOBMCPZCFFF-WNWXXORZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661792 | |

| Record name | 5-Ethyl-5-(~2~H_5_)ethylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189694-78-7 | |

| Record name | 5-Ethyl-5-(~2~H_5_)ethylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision in Toxicology: The Kinetic and Chromatographic Divergence of Barbital-d5 (Ethyl-d5) vs. Ring-Labeled Isotopologues

Topic: Barbital-d5 ethyl-d5 vs ring-labeled isotopologues Content Type: In-depth Technical Guide

Executive Summary

In quantitative mass spectrometry (LC-MS/MS and GC-MS), the choice of internal standard (IS) is the single most critical determinant of data integrity. While deuterated side-chain analogs like Barbital-d5 (ethyl-d5) are industry workhorses due to synthetic accessibility, they introduce subtle physicochemical variances—specifically chromatographic isotope effects and fragmentation instability—that can compromise regulatory-grade assays.

This guide analyzes the mechanistic distinctions between side-chain deuterated Barbital (

Part 1: Structural and Synthetic Architectures

To understand the analytical behavior, we must first dissect the molecular anatomy of these isotopologues.

Barbital-d5 (Ethyl-d5)[1][2]

-

Structure: Barbital (5,5-diethylbarbituric acid) with one ethyl side chain fully deuterated (

). -

Synthesis: Typically achieved via the alkylation of diethyl malonate with

-ethyl iodide, followed by condensation with urea. -

Key Characteristic: The deuterium labels are located on a flexible alkyl chain, projecting away from the polar core.

Ring-Labeled Isotopologues (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - )[3][4]

-

Structure: The heavy atoms are embedded within the pyrimidine ring skeleton (e.g., 1,3-

, 2- -

Synthesis: Requires total synthesis starting from labeled urea (

- -

Key Characteristic: The mass shift is intrinsic to the rigid pharmacophore, not the lipophilic appendages.

Visualization: Structural & Fragmentation Logic

The following diagram illustrates the structural difference and the critical risk of "Label Loss" during mass spectrometric fragmentation (MS/MS).

Figure 1: Fragmentation pathways showing the risk of label loss in side-chain deuterated standards compared to the stability of ring-labeled analogs.

Part 2: The Chromatographic Isotope Effect

The most scientifically significant drawback of Barbital-d5 in Liquid Chromatography (LC) is the Deuterium Isotope Effect .

The Mechanism

Carbon-Deuterium (C-D) bonds are shorter and have a smaller molar volume than Carbon-Hydrogen (C-H) bonds. This results in slightly lower lipophilicity for the deuterated molecule. In Reversed-Phase LC (RPLC):

-

Barbital-d5 interacts less strongly with the C18 stationary phase.

-

Result: It elutes earlier than the unlabeled analyte (

).

The "Matrix Effect Trap"

This retention time shift (

| Parameter | Barbital-d5 (Ethyl-d5) | Ring-Labeled ( | Impact on Data |

| Retention Time | Shifts earlier (2–10 seconds depending on gradient) | Co-elutes perfectly | Critical: D5 may miss the suppression zone. |

| Matrix Factor (MF) | MF(Analyte) | MF(Analyte) | D5 fails to correct for ion suppression. |

| Quantitation | Potential bias (Over/Under-estimation) | High accuracy | Ring-labeled is superior for complex matrices (urine/blood). |

Experimental Validation of Isotope Effects

To verify if Barbital-d5 is suitable for your specific method, perform the Post-Column Infusion Test :

-

Setup: Infuse a constant flow of Barbital and Barbital-d5 into the MS source.

-

Injection: Inject a blank matrix sample (extracted urine/plasma) via the LC column.

-

Observation: Monitor the baseline for suppression zones.

-

Fail Condition: If the suppression dip aligns with the Barbital peak but misses the slightly shifted Barbital-d5 peak, the IS is invalid.

Part 3: Mass Spectrometry & Fragmentation Dynamics

The "Cross-Talk" Phenomenon

In Multiple Reaction Monitoring (MRM), specificity is key.

-

Barbital-d5 Issue: If the fragmentation pathway involves the loss of an ethyl group (a primary pathway for barbiturates), there is a 50% statistical chance (assuming equivalent ethyl groups) that the labeled ethyl group is lost.

-

Result: The detected fragment ion has the same mass as the fragment from the unlabeled drug.

-

Consequence: You cannot distinguish the IS fragment from the Analyte fragment if the parent isolation window is wide or if there is in-source fragmentation.

-

-

Ring-Labeled Advantage: The heavy atoms are in the central ring. Even if side chains are stripped, the "heavy" core remains, ensuring the fragment ion retains the mass shift.

Part 4: Experimental Protocol for IS Selection

This protocol allows you to empirically determine whether the cheaper Barbital-d5 is sufficient or if Ring-Labeled standards are required.

Workflow: The "Matrix Match" Validation

Objective: Quantify the difference in Matrix Factor (MF) between Analyte and IS.

Materials:

-

Blank Urine/Plasma (6 different sources to account for variability).

-

Barbital Reference Standard.

-

Candidate IS (Barbital-d5).[1]

Step-by-Step Procedure:

-

Preparation of Sets:

-

Set A (Neat): Spike Analyte and IS into mobile phase.

-

Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte and IS into the eluate.

-

-

LC-MS/MS Analysis: Run both sets using your standard gradient.

-

Calculation:

-

Calculate Absolute Matrix Effect for Analyte:

-

Calculate Absolute Matrix Effect for IS:

-

-

The Relative Matrix Effect (RME):

-

Compare the variability (%CV) of the normalized ratio (Analyte/IS) across the 6 lots.

-

Acceptance Criteria: If the %CV of the calculated concentration is <15% across all lots, Barbital-d5 is acceptable. If >15%, the chromatographic shift is causing inconsistent ion suppression, and you must switch to a Ring-Labeled IS.

-

Decision Logic Visualization

Figure 2: Decision matrix for selecting the appropriate internal standard based on fragmentation and chromatographic behavior.

Conclusion

While Barbital-d5 (ethyl-d5) is often favored for its lower cost and availability, it carries inherent risks in high-precision toxicology:

-

Chromatographic Separation: The deuterium isotope effect can separate the IS from the analyte, rendering it ineffective against transient matrix suppression.

-

Spectral Fidelity: Loss of the labeled ethyl side chain during fragmentation can lead to signal indistinguishability.

Recommendation: For routine urinary screening where +/- 20% accuracy is acceptable, Barbital-d5 is sufficient. However, for confirmatory forensic analysis , post-mortem quantification , or PK studies requiring high precision, Ring-Labeled (

References

-

Lipomed AG. (n.d.). Barbital-D5 Product Specifications. Lipomed. Retrieved from [Link]

-

Ingenza Ltd. (2025). Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza. Retrieved from [Link]

-

Virginia Department of Forensic Science. (2025). Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Virginia.gov. Retrieved from [Link]

-

Chiron AS. (n.d.). 13C-Labeled Internal Standards for LC-MS/MS Analysis. Chiron. Retrieved from [Link]

Sources

Barbital-d5: Regulatory Status, Compliance, and Bioanalytical Application

[1]

Executive Summary

Barbital-d5 (5,5-diethyl-d5-barbituric acid) is the stable deuterium-labeled isotopologue of Barbital.[1] While Barbital is a Schedule IV controlled substance under the US Controlled Substances Act (CSA), the regulatory status of Barbital-d5 is nuanced.[1] As an isotopologue, it generally retains the scheduling of the parent compound (Schedule IV) in its bulk form. However, for research and analytical purposes, it is frequently available as a DEA Exempt Chemical Preparation when supplied in specific concentrations and solvents (e.g., 1.0 mg/mL in methanol).

This guide delineates the legal framework governing Barbital-d5, provides a compliance roadmap for researchers, and details a validated LC-MS/MS protocol utilizing Barbital-d5 as an Internal Standard (IS) for forensic toxicology.[1]

Part 1: Regulatory Framework & Compliance[1][2]

The Scheduling of Barbital

Under 21 CFR § 1308.14(c)(3) , Barbital is listed as a Schedule IV depressant [1].[2][3][4] This classification indicates a lower potential for abuse relative to Schedule III drugs but a recognized risk of psychological or physical dependence.[5][6]

The Status of Isotopologues (Barbital-d5)

The Drug Enforcement Administration (DEA) generally treats isotopically labeled compounds (deuterium, carbon-13, etc.) as chemically equivalent to their non-labeled parent compounds for scheduling purposes.[1] Therefore, bulk Barbital-d5 is a Schedule IV controlled substance (DEA Code: 2145).[1]

-

Legal Basis: The definition of a controlled substance often includes "isomers," and while isotopologues are not strict isomers, the DEA's operational stance is that labeling does not alter the fundamental identity of the controlled substance regarding abuse potential [2].

The "Exempt Chemical Preparation" Exception

Most researchers do not need a Schedule IV license to use Barbital-d5 if they purchase it as a Certified Reference Material (CRM).[1] Under 21 CFR § 1308.23 , manufacturers can apply to exempt specific preparations that are:

-

Packaged in hermetically sealed containers.

-

Formulated in a way that prevents easy recovery of the controlled substance (e.g., dilute solution in methanol).

-

Intended for laboratory/industrial use, not human consumption.

Status Check: Barbital-d5 solutions (e.g., 100 µg/mL or 1.0 mg/mL in methanol) from major suppliers (Cerilliant, Cayman Chemical) are typically listed on the DEA Exempt Chemical Preparations List [3].[1]

Regulatory Logic Visualization

The following diagram illustrates the decision matrix for determining the control status of Barbital-d5 in your laboratory.

Figure 1: Decision tree for determining DEA compliance requirements for Barbital-d5.

Part 2: Scientific Application (Isotope Dilution Mass Spectrometry)

Why Barbital-d5?

In quantitative bioanalysis (LC-MS/MS), matrix effects —the suppression or enhancement of ionization by co-eluting components in biological fluids (urine, plasma)—are the primary source of error.

Barbital-d5 serves as the ideal Internal Standard (IS) because it is an isotopologue .[1] It shares the exact physicochemical properties (pKa, solubility, retention time) as the analyte (Barbital) but is mass-resolved by +5 Daltons.[1] This ensures that any matrix effect suppressing the Barbital signal suppresses the Barbital-d5 signal to the exact same extent, allowing the ratio of their responses to remain constant.

Mechanism of Action: IDMS

The principle of Isotope Dilution Mass Spectrometry (IDMS) relies on the assumption that the isotope ratio (

Since $ \text{Ionization Efficiency}{\text{Analyte}} \approx \text{Ionization Efficiency}{\text{IS}} $, the concentration calculation is self-correcting.[1]

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity.

Part 3: Experimental Protocol

Objective: Quantification of Barbital in Human Urine using Barbital-d5 as IS.[1] Methodology: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS.[1]

Reagents & Standards

| Component | Specification | Source/Notes |

| Analyte | Barbital | 1.0 mg/mL (MeOH) |

| Internal Standard | Barbital-d5 | 100 µg/mL (MeOH) - Exempt Prep |

| Matrix | Drug-free Human Urine | Negative control |

| Extraction Solvent | Ethyl Acetate : Hexane | 50:50 (v/v) |

| Mobile Phase A | 10 mM Ammonium Acetate | pH adjusted to 4.5 (Acetic Acid) |

| Mobile Phase B | Methanol | LC-MS Grade |

Sample Preparation Workflow

-

Aliquot: Transfer 200 µL of urine into a glass centrifuge tube.

-

IS Addition: Add 20 µL of Barbital-d5 working solution (10 µg/mL). Vortex for 10 sec.

-

Buffer: Add 200 µL of 0.1 M Acetate Buffer (pH 4.5) to ensure analytes are in non-ionized form (pKa of Barbital ≈ 7.8).

-

Extraction: Add 2 mL of Ethyl Acetate:Hexane (50:50). Cap and rotate for 10 min.

-

Separation: Centrifuge at 3000 x g for 5 min.

-

Concentration: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under

at 40°C. -

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (90:10).

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 x 50 mm, 2.7 µm).

-

Flow Rate: 0.4 mL/min.

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .[7] Barbiturates ionize poorly in positive mode.

-

Gradient:

-

0.0 min: 10% B[8]

-

4.0 min: 90% B

-

5.0 min: 90% B

-

5.1 min: 10% B (Re-equilibration)

-

MRM Transitions (Quantification)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| Barbital | 183.1 | 42.1 | 15 | Quantifier |

| 183.1 | 140.0 | 10 | Qualifier | |

| Barbital-d5 | 188.1 | 47.1 | 15 | Internal Standard |

Note: The mass shift of +5 corresponds to the ethyl-d5 side chain.[1]

References

-

Code of Federal Regulations. (2024). 21 CFR § 1308.14 - Schedule IV.[1] U.S. Government Publishing Office. Link[1]

-

Drug Enforcement Administration. (2023). Controlled Substance Schedules. DEA Diversion Control Division.[9] Link

-

Drug Enforcement Administration. (2024). Exempt Chemical Preparations List. DEA Diversion Control Division.[9] Link

-

Zhang, X., et al. (2017).[10] Rapid determination of nine barbiturates in human whole blood by liquid chromatography-tandem mass spectrometry. Drug Testing and Analysis, 9(4), 588-595.[1] Link

-

Cerilliant Corporation. (2023). Barbital-d5 Certified Reference Material Safety Data Sheet. Link

Sources

- 1. eCFR :: 21 CFR Part 1308 -- Schedules of Controlled Substances [ecfr.gov]

- 2. 21 CFR § 1308.14 - Schedule IV. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 3. eCFR :: 21 CFR 1308.14 -- Schedule IV. [ecfr.gov]

- 4. govinfo.gov [govinfo.gov]

- 5. americanaddictioncenters.org [americanaddictioncenters.org]

- 6. dea.gov [dea.gov]

- 7. agilent.com [agilent.com]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. in.gov [in.gov]

- 10. dfs.virginia.gov [dfs.virginia.gov]

Difference between Barbital-d5 and Phenobarbital-d5

Executive Summary

In the high-throughput landscape of forensic toxicology and therapeutic drug monitoring (TDM), the precision of quantitative analysis hinges on the selection of appropriate Internal Standards (IS). While Barbital-d5 and Phenobarbital-d5 share the barbiturate scaffold, their physicochemical properties, metabolic fates, and mass spectrometric behaviors diverge significantly due to a single structural substitution: the replacement of an ethyl group with a phenyl ring.

This whitepaper provides a rigorous technical comparison of these two deuterated standards. It moves beyond basic definitions to explore the mechanistic causality behind their chromatographic retention, ionization pathways, and specific utility in compensating for matrix effects in complex biological fluids.

Structural & Physicochemical Characterization

The fundamental difference between Barbital-d5 and Phenobarbital-d5 lies in their C5-substitution. This structural variance dictates their lipophilicity (LogP), which directly influences extraction efficiency and chromatographic retention.

Comparative Technical Specifications

| Feature | Barbital-d5 | Phenobarbital-d5 |

| Chemical Name | 5,5-di(ethyl-d5)barbituric acid (varies by manufacturer) | 5-(ethyl-d5)-5-phenylbarbituric acid |

| Core Scaffold | Pyrimidine-2,4,6(1H,3H,5H)-trione | Pyrimidine-2,4,6(1H,3H,5H)-trione |

| C5 Substituents | Ethyl / Ethyl-d5 | Phenyl / Ethyl-d5 |

| Molecular Weight | ~189.23 g/mol | ~237.27 g/mol |

| Lipophilicity (LogP) | Low (~0.65, Parent) | Moderate (~1.47, Parent) |

| pKa | ~7.8 | ~7.4 |

| Primary Use Case | IS for Barbital (Sleep aids, historical) | IS for Phenobarbital (Anticonvulsant) |

Key Insight: The phenyl group in Phenobarbital-d5 introduces

Analytical Performance: Mass Spectrometry & Chromatography

Ionization & Fragmentation Mechanism

Barbiturates are acidic drugs (pKa ~7.4–7.8) and exhibit optimal ionization in Negative Electrospray Ionization (ESI-) mode. The deuterated standards follow the fragmentation pathways of their parents, typically involving the cleavage of the pyrimidine ring.

-

Precursor Ion Formation: Both compounds form the deprotonated molecular ion

. -

Collision Induced Dissociation (CID): The primary fragmentation pathway involves the neutral loss of isocyanic acid (HNCO, 43 Da) or the cyanate ion (CNO-, 42 Da).

MRM Transitions (Typical):

-

Barbital-d5:

188.1 -

Phenobarbital-d5:

236.1

Critical Protocol Note: Because both compounds can produce the non-specific product ion

42 (CNO-), chromatographic separation is essential if cross-talk is suspected, although their precursor masses differ sufficiently to prevent isobaric interference.

Chromatographic Behavior (Reverse Phase)

In a standard C18 Reverse Phase workflow, lipophilicity drives separation.

-

Barbital-d5: Elutes early (high polarity due to small alkyl groups). It is often prone to ion suppression from unretained matrix components (salts, polar interferences) at the solvent front.

-

Phenobarbital-d5: Elutes later (lower polarity due to the phenyl ring). It generally elutes in a cleaner region of the chromatogram, subject to different matrix effects (e.g., phospholipids).

Figure 1: Standardized Bioanalytical Workflow for Barbiturate Quantification.

Metabolic Context & Matrix Effects

The choice between these two ISs is not merely analytical but biological. An Internal Standard must mimic the analyte's behavior in the matrix.

-

Barbital (Parent): Excreted largely unchanged by the kidneys.

-

Risk: High concentrations in urine; potential carryover.

-

IS Selection: Barbital-d5 is the only valid IS for Barbital. Using Phenobarbital-d5 to quantify Barbital is erroneous because they do not co-elute and will not experience the same matrix suppression/enhancement at the ionization source.

-

-

Phenobarbital (Parent): Extensively metabolized by CYP2C19 (major) and CYP2C9/2B6 to p-hydroxyphenobarbital.

-

Risk: Metabolites may interfere if not separated.

-

IS Selection: Phenobarbital-d5 compensates for the specific matrix effects at the later retention time where hydrophobic interferences (like phospholipids) often elute.

-

Validated Experimental Protocol

Objective: Simultaneous quantification of Barbital and Phenobarbital using their respective d5-analogs in human plasma.

Reagents:

-

IS Working Solution: 10 µg/mL of Barbital-d5 and Phenobarbital-d5 in Methanol.

-

Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).

-

Buffer: 0.1 M Phosphate Buffer (pH 6.0).

Step-by-Step Workflow:

-

Sample Preparation:

-

Aliquot 200 µL of plasma into a glass tube.

-

Add 20 µL of IS Working Solution .

-

Add 200 µL of Phosphate Buffer (pH 6.0). Rationale: Acidic pH ensures barbiturates are in their unionized form (pKa ~7.4), maximizing partitioning into the organic phase.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 2 mL of Extraction Solvent.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate to dryness under Nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute in 100 µL of Mobile Phase A/B (50:50).

-

-

LC-MS/MS Parameters:

-

Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).[1]

-

Mobile Phase A: 5 mM Ammonium Acetate (native pH or adj. to 4.5).

-

Mobile Phase B: Methanol.

-

Gradient: 10% B to 90% B over 6 minutes.

-

Flow Rate: 0.3 mL/min.

-

Troubleshooting & Optimization

Cross-Talk and Isotopic Purity

A common issue in deuterated standards is "cross-talk" where the IS contributes signal to the analyte channel (due to isotopic impurity) or the analyte contributes to the IS channel (due to natural M+5 isotopes).

-

Check: Inject a high concentration of non-labeled Phenobarbital (e.g., 10,000 ng/mL) and monitor the Phenobarbital-d5 transition. If a peak appears, your upper limit of quantification (ULOQ) is limited by this contribution.

-

Solution: Ensure the d5 standard has >99% isotopic purity. If the "d0" contribution in the "d5" standard is high, it will falsely elevate calculated concentrations of the analyte in low-concentration samples.

Retention Time Drift

If Barbital-d5 elutes too close to the void volume (

-

Fix: Decrease the initial organic composition (e.g., start at 5% Methanol) to increase retention of the polar Barbital species.

Figure 2: Logic Flow for Managing Isotopic Interference.

References

-

Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol in Urine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phenobarbital Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Virginia Department of Forensic Science. (2023). Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Toxicology Procedures Manual. Retrieved from [Link]

Sources

Barbital-d5: A Comprehensive Technical Guide on Stable Isotope-Labeled Internal Standard Properties and Analytical Workflows

Executive Summary

While barbiturates have been largely superseded by benzodiazepines in routine clinical pharmacotherapy, they remain highly relevant in forensic toxicology, veterinary medicine, and post-mortem investigations due to their narrow therapeutic index and potential for fatal overdose[1]. The accurate quantification of barbital (5,5-diethylbarbituric acid) in complex biological matrices—such as whole blood, plasma, and urine—requires highly selective analytical methodologies.

As a Senior Application Scientist, I approach quantification not merely as a measurement, but as a self-validating system. The gold standard for achieving high-fidelity quantitative data in mass spectrometry is the incorporation of a stable isotope-labeled internal standard (SIL-IS)[2]. This whitepaper provides an in-depth mechanistic analysis of Barbital-d5 , detailing its physicochemical properties, its critical role in mitigating matrix effects, and field-proven experimental protocols for both LC-MS/MS and GC-MS platforms.

Physicochemical Properties & Structural Identity

Barbital-d5 is synthesized by substituting five hydrogen atoms with deuterium on one of the ethyl groups at the C-5 position of the pyrimidine-2,4,6-trione ring[3]. This isotopic labeling preserves the exact chemical behavior of the unlabeled analyte while providing a distinct mass shift required for mass spectrometric resolution.

Table 1: Chemical and Physical Properties of Barbital-d5

| Property | Specification / Value |

| Chemical Name | 5-Ethyl-5-(1,1,2,2,2-pentadeuteroethyl)-1,3-diazinane-2,4,6-trione |

| Molecular Formula | C₈H₇D₅N₂O₃ |

| Molecular Weight | 189.23 g/mol (Unlabeled: 184.19 g/mol ) |

| CAS Number | 1189694-78-7[3] |

| Isotopic Purity | Typically ≥99% atom D |

| pKa | ~7.8 (Weakly acidic imide protons)[4] |

| Physical State | White crystalline powder or methanolic solution[3] |

Mechanistic Role of Barbital-d5 in Mass Spectrometry

The Causality of Isotopic Labeling (+5 Da Shift)

The selection of a +5 Da mass shift is not arbitrary; it is a calculated necessity to ensure isotopic fidelity. Unlabeled barbital possesses a natural isotopic distribution (M+1, M+2, M+3) driven primarily by naturally occurring ¹³C, ¹⁵N, and ¹⁸O isotopes. If a +2 or +3 Da labeled standard were utilized, the heavy isotopes of a highly concentrated unlabeled barbital sample could cross-contribute to the internal standard's MRM transition[5]. This isotopic cross-talk would artificially inflate the IS signal, thereby negatively biasing the calculated concentration. The +5 Da shift of Barbital-d5 (m/z 188.1 vs. 183.1) ensures complete mass resolution, eliminating cross-contribution even at the upper limits of quantification (ULOQ)[6].

Matrix Effect Mitigation: A Self-Validating System

In LC-MS/MS, co-eluting endogenous matrix components (e.g., phospholipids, salts) compete with the analyte for charge in the electrospray ionization (ESI) source, leading to unpredictable ion suppression or enhancement[1]. Because Barbital-d5 shares identical physicochemical properties with unlabeled barbital, it co-elutes at the exact same retention time[2]. Consequently, it experiences the exact same degree of ionization competition. By quantifying based on the ratio of the Analyte Area to the IS Area, the matrix effect mathematically cancels out.

Logical relationship of matrix effect compensation using Barbital-d5 in LC-MS/MS.

Experimental Protocols & Self-Validating Workflows

The following protocols are engineered to ensure maximum recovery and analytical sensitivity.

Experimental workflow for Barbital quantification using LC-MS/MS and GC-MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality of Choice: While a "dilute-and-shoot" method is viable for urine, whole blood and plasma require rigorous cleanup. We utilize mixed-mode or C18 SPE. Barbital has a pKa of ~7.8[4]. Acidifying the sample to pH ~5.0 ensures the molecule is in its neutral, un-ionized state, maximizing its affinity for the non-polar stationary phase during extraction.

Step-by-Step Protocol:

-

Aliquoting & Spiking: Pipette 500 µL of biological matrix into a clean tube. Spike with 50 µL of Barbital-d5 working solution (1,000 ng/mL) to achieve a final IS concentration of 100 ng/mL[2].

-

Acidification: Add 1 mL of 0.1 M phosphate buffer (pH 5.0) to neutralize the analyte. Vortex for 30 seconds[2].

-

Conditioning: Condition the SPE cartridge with 2 mL Methanol, followed by 2 mL of Deionized Water.

-

Loading: Load the buffered sample onto the cartridge at a flow rate of 1 mL/min.

-

Washing: Wash with 2 mL of Deionized Water, followed by 2 mL of 5% Methanol in water to remove polar interferences. Dry the cartridge under full vacuum for 5 minutes.

-

Elution: Elute the analytes with 2 mL of Ethyl Acetate/Hexane (50:50, v/v)[2].

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Self-Validation Checkpoint: The absolute peak area of the Barbital-d5 IS must remain within ±20% of the mean IS area across all calibration standards. A sudden drop in IS area indicates severe matrix ion suppression or extraction failure, invalidating that specific sample run.

LC-MS/MS Workflow (Negative ESI)

Causality of Choice: Why Negative ESI? Barbiturates lack strongly basic functional groups but possess acidic imide protons. In a mobile phase buffered with 5 mM ammonium acetate (pH ~4.5–6.0), barbital readily loses a proton to form a stable [M-H]⁻ anion, making negative-mode ESI significantly more sensitive than positive mode[7].

Chromatographic Conditions:

-

Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[8].

-

Mobile Phase A: 5 mM Ammonium Acetate in Water[7].

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 5 minutes.

Table 2: Typical LC-MS/MS MRM Parameters (Negative ESI)

Note: The primary product ion arises from the loss of 43 Da (HCNO loss)[6].

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| Barbital | 183.1 [M-H]⁻ | 140.1[9] | 85.0[9] | 15 - 20 |

| Barbital-d5 | 188.1 [M-H]⁻ | 145.1 | 85.0 | 15 - 20 |

GC-MS Workflow (Derivatization)

Causality of Choice: Why derivatize? The polar N-H groups of the barbituric acid ring can hydrogen-bond with active silanol sites on the GC column, causing severe peak tailing and thermal degradation[2]. Derivatization replaces these active hydrogens with trimethylsilyl (TMS) or methyl groups, drastically improving volatility, thermal stability, and peak symmetry.

Step-by-Step Protocol:

-

Reconstitution: To the dried SPE extract, add 50 µL of Ethyl Acetate and 50 µL of BSTFA containing 1% TMCS[2].

-

Incubation: Cap tightly and heat at 70°C for 20 minutes to form the di-TMS derivatives[2].

-

Injection: Inject 1 µL into the GC-MS system (Splitless mode).

-

Oven Program: Initial temperature 150°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)[2].

Quantitative Validation Parameters

When properly optimized, the use of Barbital-d5 yields exceptional analytical performance, meeting the rigorous standards required by forensic and clinical guidelines (e.g., ANSI/ASB)[10].

Table 3: Expected Method Validation Metrics

| Parameter | Expected Performance | Causality / Driving Factor |

| Linear Dynamic Range | 5 – 1,000 ng/mL[7] | Wide dynamic range enabled by detector linearity and IS compensation. |

| Coefficient of Determination (R²) | > 0.995 | Proportional signal alteration perfectly corrected by Barbital-d5. |

| Inter/Intra-day Precision (CV%) | < 15%[7] | Minimized extraction variances due to identical SIL-IS recovery. |

| Extraction Recovery | 80% – 95%[11] | Optimized pH during SPE prevents analyte breakthrough. |

Conclusion

The integration of Barbital-d5 as a stable isotope-labeled internal standard transforms the mass spectrometric analysis of barbital from a simple measurement into a highly robust, self-validating assay. By understanding the causality behind the +5 Da mass shift, the preference for negative-mode ESI, and the necessity of GC-MS derivatization, analytical scientists can confidently overcome matrix effects and achieve unparalleled quantitative accuracy in complex biological samples.

References

-

Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS Waters Corporation[Link]

-

A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates Agilent Technologies[Link][7]

-

Analytical Reference Standards: Barbital-D5 Lipomed[Link][3]

-

Detector response and intensity cross-contribution as contributing factors to the observed non-linear calibration curves in mass spectrometric analysis ResearchGate[Link][5]

-

Validated LC–MS-MS Method for Simultaneous Analysis of 17 Barbiturates in Horse Plasma for Doping Control Oxford Academic[Link][9]

-

Supercritical fluid extraction and negative ion electrospray liquid chromatography tandem mass spectrometry analysis of phenobarbital, butalbital, pentobarbital and thiopental in human serum PubMed (NIH)[Link][6]

Sources

- 1. waters.com [waters.com]

- 2. benchchem.com [benchchem.com]

- 3. Lipomed | Analytical Reference Standards. Barbital-D5 [shop2.lipomed-shop.com]

- 4. Barbital | C8H12N2O3 | CID 2294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Supercritical fluid extraction and negative ion electrospray liquid chromatography tandem mass spectrometry analysis of phenobarbital, butalbital, pentobarbital and thiopental in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. htslabs.com [htslabs.com]

- 11. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Barbital-d5 Solubility in Methanol and Acetonitrile

Executive Summary

Barbital-d5 (5,5-diethyl-d5-barbituric acid) is the stable isotope-labeled analog of Barbital, widely utilized as an Internal Standard (IS) for the quantification of barbiturates via LC-MS/MS and GC-MS. Precise handling of this isotopologue is critical; isotopic purity and concentration accuracy directly dictate the validity of quantitative curves.[1]

This guide defines the solubility parameters of Barbital-d5 in Methanol (MeOH) and Acetonitrile (ACN) , providing validated protocols for stock solution preparation.[1] While Methanol is the preferred solvent for primary stock stability, Acetonitrile plays a distinct role in working solution preparation and mobile phase compatibility.[1]

Physicochemical Profile & Solvent Interaction[1][2]

To understand solubility, we must first analyze the solute-solvent interaction mechanisms.[1] Barbital-d5 retains the physicochemical properties of native Barbital, with the deuterium substitution (

| Property | Value | Relevance to Solubility |

| CAS Number | 1189694-78-7 | Unique identifier for the d5 isotopologue. |

| Molecular Weight | ~189.23 g/mol | Slightly heavier than native Barbital (184.19 g/mol ). |

| pKa | 7.43 – 7.9 | Weakly acidic; susceptible to pH-dependent solubility changes. |

| LogP | ~0.65 | Moderate lipophilicity; soluble in organic solvents and water. |

| Form | Free Acid (Standard) | Preferred for Organic Solvents (MeOH, ACN). |

The Deuterium Effect

The substitution of hydrogen with deuterium slightly lowers the zero-point energy of the C-H bonds (now C-D), theoretically increasing lipophilicity.[1] However, for practical laboratory preparations (< 10 mg/mL), the solubility limits of Barbital-d5 are functionally identical to native Barbital.[1]

Solubility Analysis: Methanol vs. Acetonitrile[3]

Methanol (MeOH)

Status: Primary Solvent of Choice Methanol is the industry standard for preparing primary stock solutions of Barbital-d5.

-

Solubility Limit: Freely soluble (>10 mg/mL).

-

Mechanism: Methanol acts as a hydrogen bond donor and acceptor, effectively solvating the barbiturate ring's carbonyl and amine groups.[1]

-

Stability: High. Methanol prevents the hydrolysis or precipitation often seen in aqueous stocks over time.[1]

-

Commercial Availability: Most certified reference materials (CRMs) for Barbital-d5 (e.g., from Lipomed, Cayman) are supplied as 0.1 mg/mL or 1.0 mg/mL solutions in Methanol.[1]

Acetonitrile (ACN)

Status: Secondary / Working Solvent Acetonitrile is typically used for working dilutions or protein precipitation steps, rather than primary stock storage.[1]

-

Mechanism: Aprotic polar solvent. While it dissolves Barbital-d5, it lacks the hydrogen bond donating capability of Methanol, making it slightly less robust for high-concentration storage (>10 mg/mL) but excellent for LC-MS mobile phase integration.[1]

-

Risk: Sodium salts of barbiturates (if used) have poorer solubility in pure ACN compared to MeOH/Water mixtures. Ensure you are using the Free Acid form of Barbital-d5 for ACN compatibility.

Comparative Data Table

| Parameter | Methanol (MeOH) | Acetonitrile (ACN) |

| Max Solubility (Est.) | > 50 mg/mL | ~ 10 mg/mL |

| Recommended Stock Conc. | 1.0 mg/mL | 0.1 - 1.0 mg/mL |

| Evaporation Rate | Moderate | High (Concentration drift risk) |

| MS Ionization (ESI-) | Good | Excellent (Desolvation efficiency) |

| Primary Use | Stock Storage | Precipitation / Mobile Phase |

Validated Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1 mg/mL)

Objective: Create a stable, high-concentration stock of Barbital-d5 for long-term storage (-20°C).

Materials:

-

Barbital-d5 (Neat Solid, >99% purity).[1]

Workflow:

-

Weighing: Accurately weigh 10.0 mg of Barbital-d5 into a weighing boat.

-

Transfer: Quantitatively transfer the solid into the 10 mL volumetric flask.

-

Initial Dissolution: Add approximately 6 mL of Methanol . Swirl gently. The solid should dissolve instantly.

-

Note: If using the Sodium Salt form, sonication may be required, but Free Acid dissolves rapidly.[1]

-

-

QS to Volume: Dilute to the mark with Methanol.

-

Homogenization: Invert the flask 10 times.

-

Aliquot: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C.

Protocol B: Preparation of Working Internal Standard (IS) in ACN

Objective: Prepare a working solution for protein precipitation in plasma samples.

Materials:

-

Primary Stock (1 mg/mL in MeOH from Protocol A).

-

Acetonitrile (LC-MS Grade).[5]

Workflow:

-

Calculation: Target concentration = 100 ng/mL (typical for plasma assays).

-

Dilution:

-

Pipette 10 µL of Primary Stock (1 mg/mL) into a 100 mL volumetric flask.

-

Crucial Step: Dilute to volume with Acetonitrile .[4]

-

-

Usage: Use this pure ACN solution to precipitate plasma proteins (ratio 3:1 ACN:Plasma). The Barbital-d5 is now co-precipitated into the supernatant, ready for injection.[1]

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the dilution workflow for LC-MS analysis.

Caption: Decision matrix for Barbital-d5 solvent selection, highlighting Methanol as the primary stability anchor and Acetonitrile for downstream processing.

Troubleshooting & Validation

Precipitation Check

When mixing a Methanolic stock of Barbital-d5 into a high-aqueous solvent (e.g., 90% Water) for Reverse Phase LC, ensure the final concentration does not exceed the aqueous solubility limit (~7 mg/mL).[1] Since IS concentrations are usually ng/mL, this is rarely an issue, but "crash" precipitation can occur if mixing directly with cold, high-salt buffers.[1]

Isotopic Exchange

Barbital-d5 utilizes deuterium on the ethyl side chain (

References

-

Lipomed AG. (2023). Certificate of Analysis: Barbital-d5. Retrieved from [Link]

-

PubChem. (2023). Barbital: Compound Summary & Physical Properties. National Library of Medicine. Retrieved from [Link][1]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Barbiturates Monographs: Solubility and Methods. Retrieved from [Link]

Sources

- 1. Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Barbital | C8H12N2O3 | CID 2294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. CAS 144-02-5: Sodium barbital | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. swgdrug.org [swgdrug.org]

Technical Whitepaper: Barbital-d5 Isotopic Purity & Enrichment

This guide serves as a definitive technical reference for the characterization, validation, and application of Barbital-d5 (5-Ethyl-5-(pentadeuteroethyl)barbituric acid) in regulated bioanalysis. It moves beyond basic product specifications to address the critical impact of isotopic purity on quantitative accuracy in LC-MS/MS and GC-MS workflows.

Core Discipline: Bioanalytical Chemistry / Mass Spectrometry Subject: Critical Quality Attributes (CQAs) of Deuterated Internal Standards

Executive Technical Profile

Barbital-d5 is the stable isotope-labeled analog of Barbital, utilized primarily as an Internal Standard (IS) to normalize matrix effects, recovery losses, and ionization variability. Unlike generic chemical purity, the isotopic quality of this reagent directly dictates the Lower Limit of Quantitation (LLOQ) and linearity of the assay.

Physicochemical Specifications

| Attribute | Specification | Technical Note |

| Chemical Name | 5-Ethyl-5-(1,1,2,2,2-pentadeuteroethyl)-1,3-diazinane-2,4,6-trione | Label is on the ethyl side chain, not the ring.[1][2] |

| CAS Number | 1189694-78-7 | Distinct from native Barbital (57-44-3). |

| Molecular Formula | C₈H₇D₅N₂O₃ | |

| Molecular Weight | 189.23 g/mol | +5 Da shift relative to native (184.19). |

| pKa | ~7.8 (Imide protons) | Acidity remains comparable to native Barbital. |

| Label Stability | Non-exchangeable | Deuterium on the alkyl chain is stable; ring protons (N-H) are exchangeable but not labeled. |

The Physics of Isotopic Enrichment

To ensure data integrity, one must distinguish between Atom % Enrichment and Isotopic Purity .

Atom % vs. Isotopologue Distribution

-

Atom % Enrichment: The probability that a specific site contains Deuterium (D) instead of Hydrogen (H).[3] High-grade synthesis typically achieves >99% enrichment per site.

-

Isotopologue Distribution: The resulting population of molecules.[3] Even with 99% enrichment per site, the probability of a molecule being fully deuterated (d5) follows a binomial distribution.

The "d0" Hazard: The most critical impurity is the d0 (native) isotopologue. If the synthesis yields even 0.5% of d0-Barbital, this mass (m/z 184) will appear in the analyte channel. Since the IS is often added at concentrations 100x higher than the LLOQ of the analyte, a 0.5% impurity can generate a false signal exceeding the analyte's actual response.

Visualization: The Isotopic Cross-Talk Cascade

The following diagram illustrates how synthesis quality propagates through the analytical chain to cause quantification errors.

Figure 1: The Isotopic Cross-Talk Cascade. Note that the d0 impurity directly interferes with the Analyte Channel (m/z 184), creating bias.

Analytical Verification Protocols

Before validating a bioanalytical method, the specific lot of Barbital-d5 must be characterized. Do not rely solely on the Certificate of Analysis (CoA).

Protocol: Isotopic Contribution Determination

Objective: Quantify the signal contribution of the IS (Barbital-d5) to the Analyte (Barbital) channel.

Reagents:

-

Blank Matrix: Human plasma/urine (analyte-free).

-

IS Working Solution: Barbital-d5 at the intended assay concentration (e.g., 1000 ng/mL).

-

Analyte Standard: Native Barbital at LLOQ concentration (e.g., 10 ng/mL).

Workflow:

-

Preparation of "IS-Only" Sample: Spike Blank Matrix with IS Working Solution. (Do not add native analyte).

-

Preparation of "LLOQ" Sample: Spike Blank Matrix with Native Barbital at LLOQ. (Do not add IS).

-

LC-MS/MS Analysis: Inject both samples in triplicate. Monitor transitions for both Barbital (183 > 42) and Barbital-d5 (188 > 47) in negative mode (or positive equivalent).

Calculation:

Acceptance Criteria:

-

The IS contribution to the analyte channel should be < 20% of the LLOQ response (per FDA/EMA Bioanalytical Guidelines).

-

If > 20%, the IS concentration must be lowered, or a higher purity lot must be sourced.

Application in Bioanalysis (LC-MS/MS)

Barbital-d5 is superior to structural analogs (e.g., phenobarbital) because it shares the exact retention time and ionization properties of the analyte, perfectly compensating for matrix suppression.

Mass Transitions (MRM)

In negative electrospray ionization (ESI-), the following transitions are standard. The +5 Da shift is maintained in the product ion, confirming the stability of the ethyl-d5 label during fragmentation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Barbital (Native) | 183.1 [M-H]⁻ | 42.0 [NCO]⁻ | 15 |

| Barbital-d5 | 188.1 [M-H]⁻ | 47.0 [NCO-d5]⁻ | 15 |

Note: The fragmentation pathway typically involves ring cleavage. The retention of the +5 mass shift in the fragment confirms the deuterium is located on the ethyl group, which is part of the fragment.

Workflow Visualization

The following diagram details the self-validating workflow for integrating Barbital-d5 into a routine assay.

Figure 2: Integrated Bioanalytical Workflow. Barbital-d5 is added prior to extraction to correct for all subsequent variability.

Stability & Handling

Deuterium Exchange Risks

While the ethyl-d5 label is robust, the environment can affect the molecule.

-

pH Sensitivity: Barbital is a weak acid. In highly alkaline solutions (pH > 10), the ring opens, leading to degradation. This is a chemical stability issue, not an isotopic one.

-

Proton Exchange: The N-H protons on the ring are exchangeable. If you dissolve Barbital-d5 in D₂O, the mass will shift further (to d7). However, in LC-MS mobile phases (H₂O/MeOH), these N-D positions instantly revert to N-H. This does not affect the core d5 ethyl label.

Storage Protocol

-

Solid State: Store at -20°C, protected from light. Hygroscopic nature requires desiccation.

-

Solution: Methanolic stocks (1 mg/mL) are stable for >12 months at -20°C. Avoid aqueous storage for long periods to prevent hydrolysis.

References

-

Lipomed. (n.d.). Barbital-D5 Technical Specification & CoA. Retrieved from [Link]

-

Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Purity and Application. Retrieved from [Link]

Sources

Barbital-d5 storage stability at -20°C

Executive Summary

Barbital-d5 (5,5-diethyl-d5-barbituric acid) serves as a critical deuterated internal standard (IS) for the quantification of barbiturates in forensic and clinical toxicology.[1][2] While the ethyl-d5 isotopic label provides robust resistance to hydrogen-deuterium (H/D) exchange, the integrity of this standard at -20°C is frequently compromised not by chemical degradation, but by physical instability —specifically, solvent evaporation and concentration drift.[2] This guide synthesizes the physicochemical behavior of Barbital-d5 with field-proven storage protocols to ensure analytical accuracy over extended storage periods (≥2 years).

Physicochemical Profile & Stability Mechanisms

To understand storage requirements, we must first analyze the molecule's structural vulnerabilities.

The Isotopic Label (C-D vs. N-D)

Commercial Barbital-d5 typically carries the deuterium label on one of the 5-ethyl side chains (

-

Stability Advantage: The Carbon-Deuterium (C-D) bond is shorter and stronger than the C-H bond (primary kinetic isotope effect).[2] Unlike deuterium located on the nitrogen atoms of the pyrimidine ring (which would exchange rapidly with protic solvents like methanol), the alkyl-d5 label is non-exchangeable under standard storage conditions.

-

Implication: You can safely store Barbital-d5 in Methanol (MeOH) without risking isotopic scrambling, provided the pH remains neutral.[2]

The Barbiturate Ring

The pyrimidine ring of Barbital is susceptible to hydrolysis , particularly in alkaline environments, leading to ring opening and the formation of diethylacetylurea.

-

The -20°C Factor: At -20°C, the kinetic rate of hydrolysis is negligible, provided water ingress is prevented.[2] The primary threat at this temperature is not chemical breakdown, but physical state changes.

Critical Degradation Pathways at -20°C[2][3]

The following diagram illustrates the causal relationships between storage failures and analytical errors.

Figure 1: Causal pathways of Barbital-d5 degradation.[2] Note that concentration drift due to evaporation is the most frequent failure mode in -20°C freezers.

Comprehensive Storage Protocol

This protocol is designed to be a self-validating system. By following the "Aliquot-Once" rule, you eliminate freeze-thaw cycles that compromise container integrity.[2]

Preparation & Aliquoting (The "Golden Hour")

Upon receipt of the neat solid or bulk solution:

-

Equilibration: Allow the original container to reach room temperature (20-25°C) inside a desiccator before opening. Why? This prevents atmospheric moisture from condensing inside the cold vial.

-

Solvent Selection: Dissolve/Dilute in LC-MS grade Methanol . Avoid water or alkaline buffers for long-term storage.

-

Aliquot Strategy: Divide the stock into single-use aliquots (e.g., 100 µL or 1 mL) using amber glass ampoules or high-integrity screw-cap vials with PTFE-lined silicone septa.

-

Pro-Tip: Flame-sealed ampoules are superior to screw caps for storage >1 year as they eliminate the "capillary leak" phenomenon caused by different thermal expansion coefficients of plastic caps vs. glass vials.

-

Storage Conditions

-

Temperature: -20°C (± 5°C).

-

Light: Dark (Amber vials protect against photodegradation, though Barbital is relatively photostable).[2]

-

Orientation: Upright. Why? Keeps the liquid away from the cap/septum interface, reducing the surface area available for evaporation.

Thawing & Use

-

Vortexing: After thawing, vortex the vial for 10-15 seconds.

-

Sonication: If any precipitate is suspected (rare in MeOH), sonicate for 5 minutes.

-

Inversion: Invert the vial to capture any condensate on the cap.

Stability Assessment Workflow

How do you know your IS is still valid? Use this workflow to verify stock integrity.

Figure 2: Decision tree for validating stored internal standards before analytical runs.

Quantitative Stability Data (Aggregated)

The following table summarizes expected stability profiles for Barbital-d5 in Methanol at -20°C, based on accelerated degradation studies and Certificate of Analysis (CoA) data from major reference standard manufacturers.

| Storage Duration | Recovery (%) | Purity (Chromatographic) | Status | Notes |

| Initial (T0) | 100.0% | >99.8% | Pass | Baseline measurement. |

| 6 Months | 99.8% | >99.8% | Pass | No significant change.[2] |

| 12 Months | 99.5% | >99.7% | Pass | Minor variance within measurement error. |

| 24 Months | 99.1% | >99.5% | Pass | Critical Check: Verify solvent volume.[1][2] If volume <95%, concentration has drifted high.[2] |

| 36 Months | 98.4% | >99.0% | Monitor | Retest recommended.[1][2] |

| Freeze/Thaw (5x) | 99.6% | >99.7% | Pass | Robust, but avoid if possible to prevent cap loosening.[2] |

Data Note: Recovery values assume flame-sealed ampoules. Screw-cap vials may show >105% recovery (concentration increase) after 12 months due to solvent loss.[2]

Troubleshooting & Best Practices

-

The "Evaporation" Artifact: If your QC samples suddenly read consistently low, check your Internal Standard. If the IS solvent evaporated, the IS concentration increased. You are adding more IS mass than calculated, suppressing the calculated analyte/IS ratio.

-

Septum Coring: Never puncture a septum more than twice. Coring releases rubber particulates into the sample and creates a permanent vent for solvent evaporation.

-

Glass Adsorption: Barbiturates have low affinity for glass, but always use borosilicate glass (Class A) to minimize surface interactions.[2]

References

-

Cerilliant. (2024).[2] Butalbital-d5 Certified Reference Material - Storage and Handling Guidelines. Retrieved from [Link]

Sources

Methodological & Application

Barbital-d5 internal standard preparation for LC-MS/MS

Abstract & Scope

In the quantitative analysis of barbiturates via LC-MS/MS, the "matrix effect"—ion suppression or enhancement caused by co-eluting biological components—remains the primary adversary to accuracy. While external calibration is common, it fails to account for extraction efficiency losses and ionization variability in complex matrices like postmortem blood, hair, or hydrolyzed urine.

This guide details the protocol for preparing and utilizing Barbital-d5 (5-ethyl-5-(pentadeuteroethyl)barbituric acid) as a stable isotope-labeled internal standard (SIL-IS). Unlike structural analogs (e.g., hexobarbital), Barbital-d5 shares identical physicochemical properties with the target analyte (Barbital) but is mass-resolved, allowing it to track the analyte through extraction, chromatography, and ionization, thereby auto-correcting for systemic errors.

Physicochemical Profile & Mechanistic Logic

Understanding the molecule is the first step to a robust protocol. Barbital is a 5,5-disubstituted barbiturate. Its acidity (pKa ~7.8) dictates that it must be analyzed in Negative Electrospray Ionization (ESI-) mode.

| Property | Barbital (Target) | Barbital-d5 (IS) | Implication for Protocol |

| Molecular Weight | 184.19 g/mol | ~189.23 g/mol | Mass shift of +5 Da prevents cross-talk (isobaric interference). |

| Precursor Ion [M-H]⁻ | 183.1 m/z | 188.1 m/z | Set Q1 mass filter to these values. |

| pKa | 7.8 | 7.8 | Requires neutral or slightly acidic mobile phase to ensure retention on C18, but high pH assists ionization (compromise required). |

| Solubility | Methanol, Ethanol | Methanol, Ethanol | Do not dissolve neat standard in pure water; precipitation risk. |

| LogP | 0.65 | 0.65 | Relatively polar; elutes early on C18. Susceptible to ion suppression from polar matrix salts. |

Protocol: Standard Preparation

Safety Warning: Barbital is a controlled substance (Schedule IV in many jurisdictions). Handle in accordance with local DEA/regulatory guidelines.

Primary Stock Solution (1.0 mg/mL)

Goal: Create a stable, high-concentration master stock.

-

Weighing: Accurately weigh 10.0 mg of Barbital-d5 neat powder into a tared weighing boat.

-

Note: If using a pre-weighed ampoule (e.g., Cerilliant/Sigma), skip to step 3.

-

-

Dissolution: Quantitatively transfer the powder into a 10 mL Class A volumetric flask .

-

Solvent: Fill to approximately 80% volume with LC-MS Grade Methanol .

-

Why Methanol? Barbiturates degrade in aqueous alkaline solutions over time. Methanol ensures stability and solubility.

-

-

Mixing: Sonicate for 5 minutes or vortex until fully dissolved.

-

Final Volume: Dilute to the mark with Methanol. Cap and invert 10 times.

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C . (Stability: >1 year).[1]

Working Internal Standard Solution (10 µg/mL)

Goal: Create a spiking solution for daily use.

-

Dilution: Transfer 100 µL of the Primary Stock (1 mg/mL) into a 10 mL volumetric flask.

-

Diluent: Dilute to volume with 50:50 Methanol:Water .

-

Why Water? Matching the solvent strength closer to the initial mobile phase prevents "solvent effects" (peak fronting) when the sample is injected.

-

-

Storage: Store at 4°C. Discard after 1 month.

Sample Spiking Strategy

Goal: Achieve a final IS concentration that yields a signal ~50% of the upper limit of quantification (ULOQ) or consistent mid-range signal.

-

Protocol: Add 20 µL of Working IS (10 µg/mL) to every 200 µL of sample (urine/blood) before extraction.

-

Target Concentration: ~1000 ng/mL in matrix.

Extraction & Workflow Visualization

For forensic toxicology, Liquid-Liquid Extraction (LLE) is superior to "dilute-and-shoot" for Barbital because it removes salts that cause ion suppression in the early-eluting region where Barbital appears.

Figure 1: Optimized Liquid-Liquid Extraction workflow ensuring co-extraction of analyte and IS.

LC-MS/MS Methodology

Barbital is difficult to retain on standard C18 columns due to its polarity. The following conditions are optimized for retention and negative mode ionization.

Chromatographic Conditions

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent (e.g., Waters CORTECS C18).

-

Rationale: Core-shell particles provide UHPLC performance at lower backpressures.

-

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

-

Mobile Phase B: Methanol (or Acetonitrile).

-

Flow Rate: 0.3 mL/min.[3]

Mass Spectrometry Parameters (ESI Negative)

Barbital-d5 is monitored in Multiple Reaction Monitoring (MRM) mode.

| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (V) | Role |

| Barbital | 183.1 | 42.1 | 50 | 15 | Quantifier |

| Barbital | 183.1 | 140.0 | 50 | 10 | Qualifier |

| Barbital-d5 | 188.1 | 42.1 | 50 | 15 | Internal Standard |

-

Mechanism: The transition m/z 183 → 42 corresponds to the cleavage of the pyrimidine ring (NCO⁻ fragment). The d5-label is typically on the ethyl side chains. If the ring fragment (NCO) does not carry the label, the product ion (42) remains the same for both, but the precursor shift (183 vs 188) ensures specificity.

-

Alternative Transition: If high background noise is observed at m/z 42, optimize for 188.1 → 145.1 (Loss of HCNO, preserving the d5-ethyl chain).

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is trustworthy, perform these checks during method validation:

A. Isotopic Purity & Cross-Talk Check

-

Test: Inject a high concentration of Barbital-d5 (e.g., 1000 ng/mL) alone. Monitor the Barbital (unlabeled) channel (183 → 42).

-

Acceptance: Signal in the unlabeled channel must be < 5% of the LLOQ of Barbital.

-

Cause of Failure: If signal exists, the IS contains unlabeled impurities (d0), or the mass resolution is too wide.

B. Retention Time Locking

-

Observation: Barbital-d5 should elute at the exact same time or slightly earlier (deuterium isotope effect) than Barbital.

-

Acceptance: Relative Retention Time (RRT) must be within ±0.02 min. If they separate significantly, the IS cannot compensate for matrix effects occurring at specific time points.

C. Internal Standard Stability Plot

-

System Suitability: Plot the Peak Area of Barbital-d5 across the entire run (Standards, QCs, Samples).

-

Acceptance: The CV (Coefficient of Variation) of the IS area should be < 15%.

-

Drift: A downward trend indicates source contamination or gradual suppression.

References

-

Waters Corporation. "Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS." Application Note. Available at: [Link]

-

Agilent Technologies. "Analyze Barbiturates in Urine with Agilent 6430 LC/MS/MS and Poroshell 120 EC-C18." Application Note 5991-2550EN. Available at: [Link]

-

Virginia Department of Forensic Science. "Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS." Tox Lab Manual. Available at: [Link]

-

National Institute of Health Sciences (Japan). "Official Monographs: Barbital." JP XIV. Available at: [Link]

Sources

Application Note: High-Selectivity Solid Phase Extraction (SPE) of Barbiturates from Urine Using Barbital-d5 Internal Standard

Introduction & Clinical Relevance

Barbiturates are central nervous system depressants historically prescribed as sedatives, hypnotics, and anticonvulsants. Due to their narrow therapeutic index and high potential for abuse, accurate quantification in biological matrices like urine is a critical requirement in forensic and clinical toxicology. Urine is a highly complex matrix containing salts, urea, and endogenous organic compounds that can cause severe ion suppression during LC-MS/MS analysis.

To achieve high sensitivity and reproducibility, Solid Phase Extraction (SPE) is the gold standard for sample clean-up, offering superior matrix removal compared to "dilute-and-shoot" or liquid-liquid extraction (LLE) methods. To account for recovery losses and matrix effects during this process, an isotopically labeled internal standard (ISTD) is essential. Barbital-d5 (a deuterated analog of barbital) is widely utilized as a robust ISTD because its physical and chemical properties perfectly mimic the target analytes while providing a distinct mass shift (+5 Da) for mass spectrometric differentiation, and is recognized as an exempt chemical preparation for highly accurate isotopic dilution by the1[1].

Mechanistic Grounding: The Causality of Sorbent Selection

Barbiturates are weak organic acids with pKa values ranging from 7.3 to 8.0. In a neutral urine matrix (pH ~6.0), they exist primarily in their unionized form. While traditional reversed-phase sorbents (e.g., C18) can extract them, this approach often co-extracts hydrophobic neutral interferences, leading to ion suppression in LC-MS/MS, as noted in standard 2[2].

To build a self-validating extraction system, this protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. This provides a two-dimensional retention mechanism:

-

Reversed-Phase Retention : The polymeric backbone captures hydrophobic moieties.

-

Ion-Exchange Retention : The quaternary amine groups (permanently positively charged) bind the deprotonated (anionic) barbiturates.

The Causality of the Wash Steps : By adjusting the urine sample to pH 9.5, barbiturates are forced into a fully deprotonated state, locking them onto the anion-exchange sites. This chemical state allows the sorbent to be washed with 100% Methanol. This aggressive organic wash strips away neutral and basic lipids that would otherwise survive a standard extraction[3]. Finally, eluting with 2% Formic Acid drops the pH below the pKa of the analytes, neutralizing them and breaking the ionic bond for a highly purified elution.

Mechanism of Mixed-Mode Strong Anion Exchange (MAX) for Barbiturate Extraction.

Materials and Reagents

-

Internal Standard : Barbital-d5 (1.0 mg/mL in methanol ampule).

-

Sorbent : Polymeric Mixed-Mode Strong Anion Exchange (MAX) SPE Cartridges (30 mg/1 cc).

-

Reagents : LC-MS grade Methanol (MeOH), Deionized Water, Ammonium Hydroxide (NH₄OH), Formic Acid (FA).

-

Buffers :

-

Pre-treatment Buffer: 100 mM Sodium Borate Buffer (pH 9.5).

-

Wash Buffer: 5% NH₄OH in Deionized Water.

-

Elution Solvent: 2% Formic Acid in Methanol.

-

Detailed Experimental Protocol

Sample Pre-Treatment

-

Centrifuge the raw urine sample at 3,000 x g for 5 minutes to remove cellular debris and particulates, a standard requirement for forensic urine processing[4].

-

Aliquot 1.0 mL of the supernatant into a clean borosilicate glass tube.

-

Spike with 20 µL of Barbital-d5 working solution (e.g., 2.5 µg/mL) to yield a final concentration appropriate for the calibration curve. Vortex briefly.

-

Add 1.0 mL of 100 mM Sodium Borate Buffer (pH 9.5) to the sample. Vortex for 10 seconds.

-

Rationale: Ensures the pH is >1.5 units above the pKa of barbiturates, driving them into their anionic state for optimal binding to the MAX sorbent.

-

Solid Phase Extraction (SPE) Workflow

-

Conditioning : Pass 2.0 mL of Methanol through the MAX cartridge to wet the polymeric bed.

-

Equilibration : Pass 2.0 mL of Deionized Water through the cartridge. (Note: Do not let the sorbent bed dry out before loading).

-

Loading : Load the pre-treated urine sample (2.0 mL total volume) onto the cartridge. Apply a gentle vacuum to maintain a drop-wise flow rate of 1-2 mL/min.

-

Wash 1 (Aqueous) : Pass 2.0 mL of 5% NH₄OH in Water.

-

Rationale: Removes salts, urea, and highly polar interferences while maintaining the basic pH to keep barbiturates ionized and locked onto the sorbent.

-

-

Wash 2 (Organic) : Pass 2.0 mL of Methanol.

-

Rationale: The strong anion exchange bond allows for a 100% organic wash, effectively stripping away hydrophobic neutral and basic interferences (e.g., endogenous lipids) that cause ion suppression.

-

-

Drying : Apply maximum vacuum (≥ 10 inHg) or positive pressure for 5 minutes to completely dry the sorbent bed.

-

Elution : Elute the target analytes and Barbital-d5 with 2.0 mL of 2% Formic Acid in Methanol. Collect the eluate in a clean glass tube.

-

Rationale: The acidic pH (< 3.0) neutralizes the barbiturates, releasing them from the ion-exchange sites, while the methanol disrupts reversed-phase interactions.

-

Post-Extraction and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of Nitrogen gas at 40°C.

-

Reconstitute the residue in 200 µL of Initial Mobile Phase (e.g., 90:10 Water:Methanol).

-

Vortex for 30 seconds, transfer to an autosampler vial, and inject into the LC-MS/MS system.

Step-by-step solid phase extraction workflow for Barbital-d5 and barbiturates.

Data Presentation: Protocol Validation Metrics

By utilizing the mixed-mode anion exchange methodology, laboratories can achieve near-quantitative recoveries while virtually eliminating matrix effects. The table below summarizes expected validation metrics synthesized from benchmark forensic protocols utilizing polymeric SPE for barbiturate panels[2][3].

Table 1: Performance Metrics of Barbiturate SPE Extraction

| Analyte | Internal Standard | Sorbent Type | Mean Recovery (%) | Matrix Effect (%) |

| Phenobarbital | Barbital-d5 | Polymeric MAX | 92.4 | < 5.0 |

| Secobarbital | Barbital-d5 | Polymeric MAX | 94.1 | < 5.0 |

| Pentobarbital | Barbital-d5 | Polymeric MAX | 91.8 | < 5.0 |

| Butalbital | Barbital-d5 | Polymeric MAX | 89.5 | < 5.0 |

| Barbital | Barbital-d5 | Polymeric MAX | 95.0 | < 5.0 |

References

-

NYC Office of Chief Medical Examiner . Forensic Toxicology Laboratory: Barbiturates, Phenytoin and Carbamazepine. Available at: [Link]

-

Agilent Technologies / Chromatography Online . Analysis of Barbiturates in Urine with Agilent 6430 LC–MS–MS and Poroshell 120 EC-C18. Available at:[Link]

-

Phenomenex, Inc. Improved Extraction and LC/MS/MS Analysis of Barbiturates from Urine Samples using Strata™-X-Drug N SPE. Available at:[Link]

-

Federal Register . Exempt Chemical Preparations Under the Controlled Substances Act (Barbital-D5). Available at:[Link]

Sources

Barbital-d5 liquid-liquid extraction (LLE) method blood

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Barbiturates from Whole Blood Using Barbital-d5 as an Internal Standard

Executive Summary & Mechanistic Rationale

The quantification of barbiturates in whole blood is a critical workflow in forensic toxicology and clinical diagnostics. Barbiturates, including barbital, phenobarbital, and secobarbital, are central nervous system depressants with a narrow therapeutic index. This application note details a highly optimized Liquid-Liquid Extraction (LLE) protocol utilizing Barbital-d5 as an isotopically labeled internal standard (IS) prior to LC-MS/MS or GC-MS analysis.

The Causality of the Method: Barbiturates are weak acids with pKa values typically ranging from 7.3 to 8.0. At physiological pH (7.4), a significant portion of the drug exists in an ionized, hydrophilic state, which resists partitioning into organic solvents. By introducing an acidic buffer (pH 3.0 – 5.0), the equilibrium is forced toward the un-ionized, lipophilic state[1].

For the organic phase, a carefully selected solvent mixture—such as ethyl acetate and hexane (1:1 v/v) or o-xylene and ethyl acetate (1:6 v/v)—is employed[2][3]. Ethyl acetate provides the necessary polarity to achieve high recovery of the target analytes, while the addition of a non-polar hydrocarbon (hexane or o-xylene) restricts the co-extraction of highly polar endogenous blood matrix components (e.g., phospholipids), thereby reducing matrix suppression in downstream mass spectrometry[2].

Barbital-d5 is utilized because its physicochemical properties are nearly identical to native barbital. It co-elutes chromatographically and experiences the exact same extraction losses and ion suppression/enhancement effects, making it a self-validating mechanism for absolute quantitation.

Materials and Reagents

| Reagent / Material | Specification / Role |

| Whole Blood | Human or animal matrix (EDTA or Heparinized). |

| Barbital-d5 (IS) | 1.0 µg/mL working solution in methanol[4]. |

| 0.1 M Phosphate Buffer | Adjusted to pH 5.0 ± 0.5 (Protonates analytes)[3]. |

| Extraction Solvent | Ethyl Acetate : Hexane (1:1 v/v) OR o-Xylene : Ethyl Acetate (1:6 v/v)[2][3]. |

| Reconstitution Solvent | Initial LC mobile phase (e.g., 90% Water / 10% Acetonitrile) or GC derivatization agent (e.g., TMPAH)[3]. |

| Equipment | Rotary mixer, refrigerated centrifuge, nitrogen evaporator (TurboVap at 40°C)[3][5]. |

Step-by-Step LLE Protocol (Self-Validating Workflow)

This protocol is designed for micro-volume extraction (100 µL - 500 µL) to conserve limited forensic or clinical samples while maintaining high sensitivity[2][3].

Step 1: Sample Aliquoting & IS Spiking

-

Label clean glass extraction tubes for all blanks, calibrators, Quality Control (QC) samples, and unknown whole blood specimens.

-

Aliquot 100 µL to 500 µL of whole blood into the respective tubes[3].

-

Add 10 µL of Barbital-d5 working solution (1.0 µg/mL) to all tubes except the double-blank.

-

Self-Validation Check: Vortex gently and allow the samples to equilibrate for 5 minutes. This ensures the IS binds to blood proteins in the exact same manner as the endogenous analytes.

Step 2: pH Adjustment

-

Add 1.0 mL of 0.1 M Phosphate Buffer (pH 5.0) to each tube[3]. Alternatively, a pH 3.0 adjustment using dilute HCl can be utilized for broader barbiturate recovery[1].

-

Vortex for 10 seconds to lyse cells and ensure a homogenous, acidic environment.

Step 3: Liquid-Liquid Partitioning

-

Add 3.0 mL of the Extraction Solvent (Ethyl Acetate:Hexane, 1:1 v/v) to each tube[3].

-

Cap the tubes tightly and place them on a rotary mixer for 20 minutes . Mechanistic note: Rotary mixing prevents the formation of intractable emulsions that often occur with vigorous vortexing of whole blood.

-

Centrifuge the tubes at 3500 rpm for 10 minutes at 4°C to achieve distinct phase separation[3].

Step 4: Organic Phase Isolation & Drying

-

Carefully transfer the upper organic layer into a clean, labeled 10 mL glass tube, avoiding the proteinaceous buffy coat at the interface.

-

Place the tubes in a nitrogen evaporator and dry completely at 40°C to 50°C [3]. Caution: Do not exceed 50°C to prevent thermal degradation or volatilization of the analytes.

Step 5: Reconstitution

-

For LC-MS/MS: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 20 seconds.

-

For GC-MS: Reconstitute with 100 µL of TMPAH (trimethylanilinium hydroxide) in methanol for on-column methylation[3].

-

Transfer to autosampler vials for analysis.

Quantitative Data & Validation Parameters

When executed correctly, this LLE method yields robust validation metrics that comply with FDA and SWGTOX bioanalytical guidelines. Below is a summary of expected quantitative performance based on peer-reviewed forensic applications[2][6][7].

| Validation Parameter | Expected Performance | Causality / Significance |

| Linearity (R²) | > 0.99 (10 – 1000 ng/mL) | Demonstrates proportional extraction efficiency across the therapeutic and toxic ranges[2]. |

| Lower Limit of Quantitation (LLOQ) | 1.5 – 10.0 ng/mL | Achieved via the concentration factor of drying 3 mL of solvent down to a 100 µL reconstitution volume[2][7]. |

| Extraction Recovery | 88.1% – 99.7% | High recovery is driven by the optimized pH 5.0 buffer and the polarity of ethyl acetate[2]. |

| Precision (CV%) | < 10.4% (Intra- and Inter-day) | Barbital-d5 IS corrects for minor volumetric pipetting errors and matrix effects[2]. |

| Matrix Effect | ± 15% | The addition of hexane/o-xylene to the extraction solvent effectively excludes signal-suppressing phospholipids. |

Workflow Visualization

The following diagram illustrates the logical progression and phase states of the Barbital-d5 LLE protocol.

Fig 1: Step-by-step logical workflow for the LLE of barbiturates from whole blood.

References

- Biotage. "Extraction of barbiturates from whole blood using ISOLUTE® SLE+." Biotage Application Notes.

- Ke, S., et al. (2023). "Rapid quantification of phenobarbital and barbital in human whole blood by liquid-liquid extraction combined with DART-orbitrap-HRMS." Forensic Toxicology, 41(1):126-134.

- Ke, S., et al. (2022). "Rapid quantification of phenobarbital and barbital in human whole blood by liquid–liquid extraction combined with DART-orbitrap-HRMS." ResearchGate.

- Ke, S., et al. (2022). "Rapid quantification of phenobarbital and barbital in human whole blood by liquid–liquid extraction combined with DART-orbitra." ProQuest.

- Washington State Patrol. (2019). "CONFIRMATION OF BARBITURATES BY GAS CHROMATOGRAPHY - MASS SPECTROMETRY." Toxicology Test Methods.

- MDPI. (2019). "Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry." Molecules.

- International Journal of Science and Research Archive. (2024). "Chromatographic methods for the determination of various barbiturates: A review.

Sources

- 1. ijsra.net [ijsra.net]

- 2. Rapid quantification of phenobarbital and barbital in human whole blood by liquid-liquid extraction combined with DART-orbitrap-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wsp.wa.gov [wsp.wa.gov]

- 4. Rapid quantification of phenobarbital and barbital in human whole blood by liquid–liquid extraction combined with DART-orbitrap-HRMS - ProQuest [proquest.com]

- 5. biotage.com [biotage.com]

- 6. researchgate.net [researchgate.net]